molecular formula C14H23N3O2 B3201532 tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate CAS No. 1019452-24-4

tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate

Cat. No.: B3201532
CAS No.: 1019452-24-4
M. Wt: 265.35 g/mol
InChI Key: HTSBOBORTAMVBJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and pyridin-3-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: The compound might be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-aminoethyl)-N-(pyridin-3-ylmethyl)carbamate
  • Tert-butyl N-(3-aminopropyl)-N-(pyridin-2-ylmethyl)carbamate
  • Tert-butyl N-(3-aminopropyl)-N-(pyridin-4-ylmethyl)carbamate

Uniqueness

Tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate is unique due to its specific structural features, such as the position of the pyridinyl group and the length of the aminopropyl chain. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17(9-5-7-15)11-12-6-4-8-16-10-12/h4,6,8,10H,5,7,9,11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSBOBORTAMVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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